molecular formula C33H32Cl2N4O4S2 B12001129 1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine

1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine

Cat. No.: B12001129
M. Wt: 683.7 g/mol
InChI Key: PVHOGYYVWMLIEX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine is a complex organic compound that features multiple functional groups, including chlorophenyl, piperazine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl piperazine and fluorenyl sulfonyl derivatives. These intermediates are then subjected to coupling reactions under specific conditions, such as the presence of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its structural features could make it a candidate for drug development or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine may include other piperazine derivatives, sulfonyl-containing compounds, and fluorenyl-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct chemical reactivity, biological activity, or physical properties.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C33H32Cl2N4O4S2

Molecular Weight

683.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[[7-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine

InChI

InChI=1S/C33H32Cl2N4O4S2/c34-26-1-5-28(6-2-26)36-13-17-38(18-14-36)44(40,41)30-9-11-32-24(22-30)21-25-23-31(10-12-33(25)32)45(42,43)39-19-15-37(16-20-39)29-7-3-27(35)4-8-29/h1-12,22-23H,13-21H2

InChI Key

PVHOGYYVWMLIEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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